

TCL053: A Technical Guide to its Applications in Genetic Medicine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TCL053 is a novel, three-tailed ionizable lipid that has emerged as a potent vehicle for the delivery of genetic medicines, particularly in the context of CRISPR/Cas9-based therapies. Its unique structure facilitates the formation of stable lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), to target tissues. This technical guide provides an in-depth overview of the applications of TCL053 in genetic medicine, with a focus on its use in preclinical models of Duchenne muscular dystrophy (DMD). The document details the quantitative performance of TCL053-based LNPs, comprehensive experimental protocols for their formulation and in vivo application, and the underlying molecular mechanisms of action.

Introduction to TCL053 and Lipid Nanoparticle-Mediated Gene Delivery

Gene therapy holds immense promise for the treatment of a wide range of genetic disorders. A key challenge in this field is the safe and effective delivery of therapeutic nucleic acids to the target cells and tissues. Lipid nanoparticles (LNPs) have become a leading platform for non-viral gene delivery due to their biocompatibility, low immunogenicity, and versatility in encapsulating various nucleic acid cargoes.[1]



TCL053 is a state-of-the-art ionizable lipid specifically designed for enhanced delivery of genetic payloads.[2] Its characteristic three-tailed structure is believed to play a crucial role in the efficient endosomal escape of the encapsulated cargo, a critical step for therapeutic efficacy.[3][4] When formulated into LNPs, **TCL053**, in combination with other lipid components, forms a stable particle that protects the nucleic acid from degradation and facilitates its uptake by target cells.[2]

Quantitative Data on TCL053 Performance

The efficacy of **TCL053**-based LNPs has been demonstrated in a humanized mouse model of Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder characterized by progressive muscle degeneration.[5][6][7] In these studies, LNPs containing **TCL053** were used to deliver Cas9 mRNA and sgRNAs to induce the skipping of a specific exon in the human dystrophin gene, thereby restoring the reading frame and allowing for the production of a truncated, yet functional, dystrophin protein.[5][6][7]



Parameter	Value	Reference
Ionizable Lipid	TCL053	[2]
рКа	6.8	[2]
LNP Formulation (molar ratio)	TCL053:DPPC:Cholesterol:DM G-PEG = 60:10.6:27.3:2.1	[1]
LNP Size (Diameter)	79.1 nm	[1]
Encapsulation Rate	96%	[1]
In Vivo Model	Humanized Duchenne Muscular Dystrophy (hEx45KI- mdx44) mouse	[5][7]
Therapeutic Cargo	Cas9 mRNA and dual sgRNAs for exon 45 skipping	[5][6]
Exon Skipping Efficiency (intramuscular)	~10%	[6][7]
Comparison to MC3-based LNPs	~5-fold higher exon skipping efficiency	[6][7]
Dystrophin Protein Restoration	1.3% of wild-type levels	[7]
Sustained Effect	Dystrophin expression sustained for up to 1 year after a single injection	[7]

Experimental Protocols Formulation of TCL053-based Lipid Nanoparticles

Objective: To formulate LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing approach.

Materials:

• TCL053 (in ethanol)



- Dipalmitoylphosphatidylcholine (DPPC) (in ethanol)
- Cholesterol (in ethanol)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) (in ethanol)
- Cas9 mRNA (in an aqueous buffer, e.g., 10 mM citrate buffer, pH 4.0)
- sgRNA (in an aqueous buffer, e.g., 10 mM citrate buffer, pH 4.0)
- Ethanol, molecular biology grade
- Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr™)
- Syringe pumps

Protocol:

- Prepare the Lipid-Ethanol Solution:
 - In a sterile, RNase-free tube, combine TCL053, DPPC, Cholesterol, and DMG-PEG in ethanol at a molar ratio of 60:10.6:27.3:2.1.
 - The total lipid concentration in the ethanol phase will depend on the specific microfluidic system and desired particle characteristics. A typical starting point is in the range of 10-25 mg/mL.
- Prepare the Nucleic Acid-Aqueous Solution:
 - In a separate sterile, RNase-free tube, dilute the Cas9 mRNA and sgRNA in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
 - The concentration of the nucleic acid will be determined by the desired final nucleic acidto-lipid ratio.



Microfluidic Mixing:

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
- Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 ratio.[1][8]
- Set the total flow rate (TFR) of the system. This parameter influences the mixing time and resulting particle size. A typical range is 2-20 mL/min.[1][8]
- Initiate the mixing process. The rapid mixing of the two phases will induce the selfassembly of the LNPs.

• Purification and Buffer Exchange:

- Collect the LNP solution from the outlet of the microfluidic device.
- Perform dialysis against PBS (pH 7.4) using an appropriate molecular weight cutoff membrane (e.g., 10 kDa) to remove the ethanol and exchange the buffer.
- Alternatively, use tangential flow filtration for larger scale preparations.

Characterization:

- Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
- Measure the zeta potential to assess the surface charge of the LNPs.
- Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dyebased assay (e.g., RiboGreen).

In Vivo Administration in a DMD Mouse Model

Foundational & Exploratory





Objective: To deliver **TCL053**-LNPs containing CRISPR/Cas9 components to the muscle tissue of a humanized DMD mouse model.

Animal Model: hEx45KI-mdx44 mice, which have the mouse dystrophin exon 44 deleted and human dystrophin exon 45 knocked-in.[5][7]

Administration Methods:

- Intramuscular (IM) Injection:
 - Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
 - Using a fine gauge insulin syringe, inject a defined volume (e.g., 20-50 μL) of the TCL053-LNP solution directly into the target muscle (e.g., tibialis anterior or gastrocnemius).
 - The dosage of total RNA will need to be optimized, with a starting point of 1-10 μg per muscle.[6]
 - Monitor the animal for recovery from anesthesia.
- Intravenous (IV) Limb Perfusion:[5][6]
 - Anesthetize the mouse.
 - Surgically expose the dorsal saphenous vein of the hindlimb.
 - Apply a tourniquet to the upper thigh to temporarily restrict blood flow.
 - Inject the TCL053-LNP solution into the dorsal saphenous vein. The injection volume and dose will be higher than for IM injection (e.g., 2.5-10 mL/kg body weight, with a total RNA dose of 1-10 mg/kg).[6]
 - Maintain the tourniquet for a short period (e.g., 5-10 minutes) to allow for preferential delivery to the limb musculature.
 - Release the tourniquet and close the incision.
 - Monitor the animal for recovery.



Quantification of Exon Skipping Efficiency

Objective: To measure the percentage of dystrophin transcripts that have undergone exon 45 skipping following treatment.

Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by gel electrophoresis or quantitative PCR (qPCR).

Protocol:

- Tissue Harvest and RNA Extraction:
 - At a predetermined time point post-injection (e.g., 2-4 weeks), euthanize the mouse and harvest the treated muscle tissue.
 - Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.
 - Extract total RNA from the muscle tissue using a suitable kit (e.g., TRIzol or a columnbased method).
- Reverse Transcription (RT):
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- Polymerase Chain Reaction (PCR):
 - Design primers that flank human dystrophin exon 45. The forward primer should be in exon 44 and the reverse primer in exon 54 to differentiate between the skipped and unskipped transcripts.[9]
 - Forward Primer (hDMD Exon 44): 5'-[Sequence]-3'
 - Reverse Primer (hDMD Exon 54): 5'-[Sequence]-3' (Note: Specific primer sequences need to be designed and validated for this particular humanized mouse model.)







 Perform PCR using the synthesized cDNA as a template. The cycling conditions will need to be optimized but a general protocol is:

Initial denaturation: 95°C for 5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55-60°C for 30 seconds

■ Extension: 72°C for 1 minute

■ Final extension: 72°C for 10 minutes

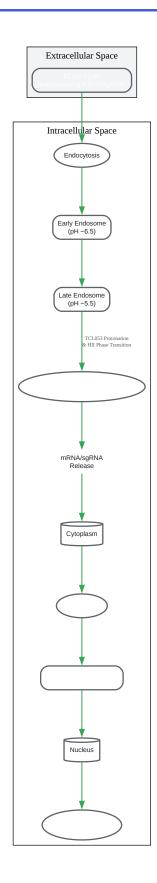
Analysis:

- Gel Electrophoresis: Separate the PCR products on an agarose gel. The un-skipped product will be a larger band, while the exon 45-skipped product will be a smaller band.
 The intensity of the bands can be quantified using densitometry to estimate the percentage of exon skipping.
- Quantitative PCR (qPCR): For more precise quantification, use qPCR with primers specific to the skipped and un-skipped products.

Signaling Pathways and Experimental Workflows Proposed Mechanism of TCL053-Mediated Endosomal Escape

The enhanced efficacy of **TCL053** is attributed to its unique three-tailed structure, which is thought to facilitate the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4] The proposed mechanism involves the protonation of the ionizable amine headgroup of **TCL053** in the acidic environment of the endosome. This leads to an interaction with the negatively charged lipids of the endosomal membrane, inducing a transition from a bilayer to a non-bilayer hexagonal (HII) phase, which ultimately results in membrane destabilization and cargo release.[10]





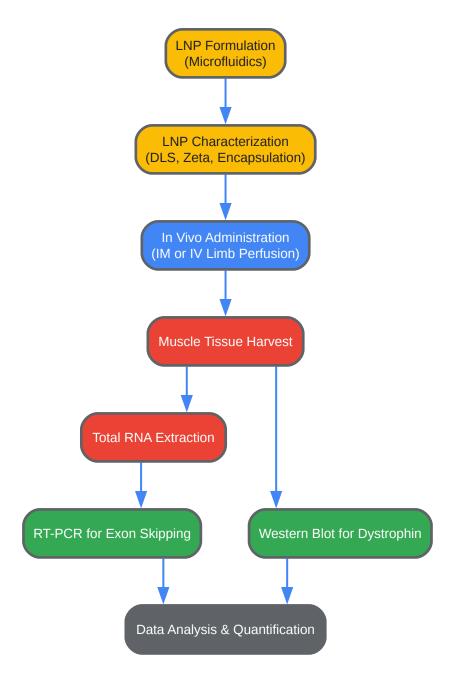
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Caption: Proposed mechanism of TCL053-LNP mediated gene editing.



Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in evaluating the in vivo efficacy of **TCL053**-LNPs for DMD gene therapy.



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Caption: Workflow for in vivo efficacy testing of TCL053-LNPs.

Conclusion



TCL053 represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its demonstrated efficacy in a preclinical model of Duchenne muscular dystrophy highlights its potential for the development of novel genetic medicines. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development of TCL053-based therapies for a range of genetic diseases. The low immunogenicity and the possibility of repeated administrations make TCL053 a promising candidate for clinical translation.[5][7] Further optimization of LNP formulations and delivery strategies will continue to unlock the full therapeutic potential of this innovative technology.

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 To cite this document: BenchChem. [TCL053: A Technical Guide to its Applications in Genetic Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929823#tcl053-applications-in-genetic-medicine]

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